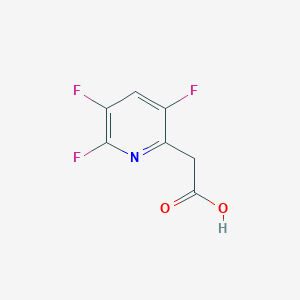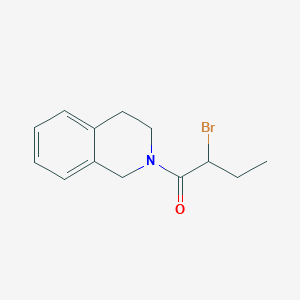
6-(4-氟苯基)嘧啶-4-羧酸
描述
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C11H7FN2O2 and a molecular weight of 218.18 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is characterized by a pyrimidine ring attached to a fluorophenyl group and a carboxylic acid group. The fluorine atom plays an active part in intermolecular interactions .Chemical Reactions Analysis
While specific chemical reactions involving 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are not detailed in the literature, pyrimidine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a solid compound . Its molecular weight is 218.18 g/mol .科学研究应用
抗病毒活性
化合物6-(4-氟苯基)嘧啶-4-羧酸在抗病毒应用中显示出潜力。 一项研究表明,用伯胺、仲胺和芳香胺取代培美曲塞的谷氨酸部分可以显著增强抗病毒活性 .
抗炎作用
研究表明,该化合物的衍生物已被合成并报道具有 COX-2 抑制潜力和抗炎作用。 这些作用通过体内模型和酶联免疫测定试剂盒进行研究 .
抗增殖活性
一系列6-(4-氟苯基)嘧啶衍生物已被合成并描述了其体外抗增殖活性。 这些化合物可用于开发治疗各种增殖性疾病的药物 .
抗HIV活性
与6-(4-氟苯基)嘧啶相关的吲哚衍生物已被合成并筛选其对不同 HIV 株的抗 HIV 活性。 这表明该化合物在抗 HIV 治疗中具有潜在应用 .
安全和危害
未来方向
While specific future directions for 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are not outlined in the literature, pyrimidine derivatives are a focus of ongoing research due to their wide range of pharmacological effects . This suggests potential for further exploration and development of this compound.
作用机制
Target of Action
The primary targets of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which is beneficial in conditions where inflammation is a key factor.
Biochemical Pathways
It is known that the compound affects the pathways involving its primary targets, leading to downstream effects such as a reduction in inflammation .
Result of Action
The molecular and cellular effects of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid’s action include a reduction in the expression and activities of its targets, leading to a decrease in inflammation . This can result in relief from symptoms in conditions where inflammation is a key factor.
生化分析
Biochemical Properties
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclooxygenase-2 (COX-2), where 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid acts as an inhibitor, reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to bind to nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, thereby modulating gene expression and inflammatory responses .
Cellular Effects
The effects of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid on various cell types and cellular processes are profound. In immune cells, it inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, by interfering with the NF-κB signaling pathway . In cancer cells, 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid interacts with the DNA-binding domain of NF-κB, inhibiting its ability to promote the transcription of pro-inflammatory genes . This compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid can lead to sustained inhibition of inflammatory responses and persistent changes in gene expression . The compound’s efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and inhibits tumor growth without causing significant adverse effects . At higher doses, 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid can induce toxicity, leading to liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can result in harmful side effects .
Metabolic Pathways
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites . The compound’s metabolism can also affect its bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, the compound can bind to intracellular proteins and accumulate in certain cellular compartments. The distribution of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also translocate to the nucleus, where it binds to transcription factors and modulates gene expression. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization and activity of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid.
属性
IUPAC Name |
6-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAMQLKTBDTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628484 | |
| Record name | 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887407-77-4 | |
| Record name | 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)



![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)


![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)


